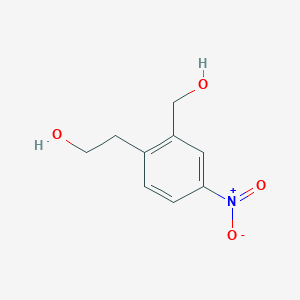









|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14](O)=[O:15])[C:7](=[CH:12][CH:13]=1)[CH2:8][C:9](O)=[O:10])([O-:3])=[O:2].[BH4-].[Na+].B(F)(F)F.CCOCC.[OH-].[Na+]>C1COCC1>[OH:15][CH2:14][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=[CH:12][C:7]=1[CH2:8][CH2:9][OH:10] |f:1.2,3.4,5.6|
|


|
Name
|
|
|
Quantity
|
313.12 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(CC(=O)O)=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
6.61 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
291 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
22.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
233 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred vigorously at ambient temperature for 18 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath is removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
is then cooled in an ice bath
|
|
Type
|
STIRRING
|
|
Details
|
stirred at ambient temperature for an additional 4 hrs
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The THF is then removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate is isolated by filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate is extracted with MeOH/CH2Cl2 (10/90, 3×150 mL)
|
|
Type
|
ADDITION
|
|
Details
|
diluted with additional MeOH/CH2Cl2 (10/90, 400 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from EtOAc/hexane
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=C(C=CC(=C1)[N+](=O)[O-])CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.16 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |